molecular formula C17H12N2O3S B5836036 N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5836036
M. Wt: 324.4 g/mol
InChI Key: CFDAAPKYPSCBIE-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring and a benzodioxole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and benzodioxole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzodioxole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens or halogenating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects is primarily through the interaction with cellular components. For instance, its antifungal activity is attributed to the induction of oxidative stress within fungal cells, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This oxidative damage disrupts vital cellular processes, ultimately resulting in cell death. The compound’s interaction with specific molecular targets and pathways, such as those involved in oxidative stress response, further elucidates its mechanism of action .

Comparison with Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(12-6-7-14-15(8-12)22-10-21-14)19-17-18-13(9-23-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDAAPKYPSCBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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